molecular formula C11H18O2 B12116631 1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl- CAS No. 472-68-4

1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl-

Katalognummer: B12116631
CAS-Nummer: 472-68-4
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: CCIVDDLKQSQGEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl- is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclohexene, characterized by the presence of a carboxylic acid group and three methyl groups attached to the cyclohexene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Vorbereitungsmethoden

The synthesis of 1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl- can be achieved through several routes. One common method involves the reaction of 2,6,6-trimethylcyclohexene with acetic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl- involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl- can be compared with other similar compounds, such as:

    2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: This compound shares a similar structure but contains an aldehyde group instead of a carboxylic acid group.

    2,6,6-Trimethyl-1-cyclohexene-1-acetone: This compound has a ketone group in place of the carboxylic acid group.

    2,6,6-Trimethyl-1-cyclohexene-1-methanol: This compound features a hydroxyl group instead of the carboxylic acid group.

These comparisons highlight the unique properties and reactivity of 1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl-, making it a valuable compound in various applications.

Eigenschaften

CAS-Nummer

472-68-4

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

2-(2,6,6-trimethylcyclohexen-1-yl)acetic acid

InChI

InChI=1S/C11H18O2/c1-8-5-4-6-11(2,3)9(8)7-10(12)13/h4-7H2,1-3H3,(H,12,13)

InChI-Schlüssel

CCIVDDLKQSQGEZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(CCC1)(C)C)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.